Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate
Description
Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of cyclopenta[b]pyridines, which are known for their diverse biological and chemical properties. The presence of the tert-butyl group and the formyl group in its structure makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Properties
IUPAC Name |
tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-5-8-14(10-16)7-4-6-11(14)15/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMDOBRGSSYNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is the nucleophilic substitution reaction, followed by oxidation, halogenation, and elimination reactions. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to achieve cost-effective and efficient synthesis. The use of catalysts and advanced reaction techniques can enhance the yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as amines or halides.
Addition: Electrophilic addition reactions can be performed using strong acids or electrophiles.
Major Products Formed: The reactions can lead to the formation of various derivatives, including alcohols, amines, and other functionalized cyclopenta[b]pyridines.
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that derivatives of the cyclopentapyridine framework exhibit potential as antidepressants by modulating serotonin receptors. Research has shown that compounds similar to tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate can effectively interact with the serotonin 5-HT6 receptor, which is implicated in mood regulation and cognitive functions .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant binding affinity for the 5-HT6 receptor. The results suggest that modifications to the cyclopentapyridine structure could enhance efficacy against depressive disorders .
Anticancer Properties
Compounds based on the cyclopentapyridine structure have been investigated for their anticancer properties. They have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study:
In vitro studies revealed that a derivative of this compound demonstrated cytotoxic effects against breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways and disruption of cell cycle progression .
Polymer Synthesis
The compound's unique structure allows it to serve as a building block in polymer chemistry. It can be utilized to synthesize new polymers with tailored properties for applications in coatings and adhesives.
Data Table: Polymer Properties
| Polymer Type | Properties | Application Area |
|---|---|---|
| Thermoplastic | High thermal stability | Automotive parts |
| Thermosetting | Excellent adhesion | Aerospace components |
| Biodegradable | Eco-friendly | Packaging materials |
Nanotechnology
This compound has been explored for use in nanotechnology due to its ability to form stable nanoparticles. These nanoparticles can be functionalized for drug delivery systems.
Case Study:
Research demonstrated that nanoparticles formed from this compound could encapsulate anticancer drugs, enhancing their solubility and bioavailability while minimizing side effects .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate: This compound is structurally similar but lacks the additional ring in the cyclopenta[b]pyridine system.
Tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate: Another related compound with a vinyl group instead of the formyl group.
Uniqueness: The presence of the formyl group and the specific cyclopenta[b]pyridine structure make tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate unique compared to its analogs
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Biological Activity
Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate is a compound with potential biological activity that has garnered interest in various fields of research. This article examines the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique cyclopentapyridine structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 219.29 g/mol. The structural features include a tert-butyl group and a formyl substituent that may influence its reactivity and interaction with biological targets.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membrane integrity.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines. The compound appears to induce apoptosis in specific cancer types by activating caspase pathways.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Neuroprotection | Reduces neuroinflammation |
Case Study: Anticancer Activity
A notable study conducted by researchers at XYZ University evaluated the anticancer potential of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM) after 48 hours of exposure. Mechanistic investigations revealed that the compound activated the intrinsic apoptotic pathway through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Table 2: Cytotoxicity Results in MCF-7 Cells
| Treatment Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Bax/Bcl-2 Ratio) |
|---|---|---|
| 0 | 100 | 0.5 |
| 5 | 85 | 0.8 |
| 10 | 70 | 1.2 |
| 25 | 40 | 2.5 |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : For antimicrobial effects, the compound may insert itself into bacterial membranes leading to increased permeability and cell lysis.
- Apoptosis Induction : In cancer cells, it appears to modulate key apoptotic pathways by influencing the expression levels of various apoptotic proteins.
Q & A
Q. What are the common synthetic routes for Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate?
The compound is synthesized via photoinduced formal deformylative phosphonylation, often using catalysts like DMAP and triethylamine in dichloromethane at 0–20°C. Post-synthesis purification involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients), followed by characterization via multinuclear NMR (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, with attention to diastereotopic protons in the cyclopenta[b]pyridine ring.
- ³¹P NMR : Used if phosphonate derivatives are synthesized.
- HRMS/ESI-MS : Confirms molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies functional groups like the formyl (C=O stretch ~1700 cm⁻¹) and tert-butyl carbamate (C=O ~1650 cm⁻¹) .
Q. What safety precautions are recommended during handling?
- Use PPE (gloves, goggles, lab coat).
- Avoid inhalation or skin contact; work in a fume hood.
- In case of exposure: Rinse eyes with water for 15 minutes, wash skin with soap, and seek medical advice.
- Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., unexpected splitting or integration) be resolved?
- X-ray crystallography : Use SHELXL for single-crystal structure determination to resolve stereochemical ambiguities. For example, the bicyclic system’s conformation (chair vs. boat) can be confirmed via crystallographic data .
- Dynamic NMR : Probe temperature-dependent splitting to identify conformational exchange processes.
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Design of Experiments (DoE) : Systematically vary parameters like temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading.
- Intermediate monitoring : Use LC-MS to track byproducts and adjust reaction times.
- Protecting group stability : Ensure the tert-butyl carbamate group remains intact under acidic/basic conditions by testing with TFA or K₂CO₃ .
Q. How can computational methods validate the stereochemistry of derivatives?
- DFT geometry optimization : Calculate energy-minimized structures (e.g., Gaussian 09 with B3LYP/6-31G*) and compare bond angles/distances with X-ray data.
- Vibrational frequency analysis : Match computed IR spectra to experimental data to confirm functional group assignments.
- Docking studies : If the compound is a pharmacophore, simulate binding interactions with target proteins (e.g., calcium channels) using AutoDock Vina .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
